

Pharmaceutical Applications and Quantitative Data

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Compound Focus: 2-Piperidinol

CAS No.: 45506-41-0

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Piperidine derivatives exhibit a broad spectrum of pharmacological activities. The table below summarizes some key applications and representative quantitative data.

Pharmacological Activity	Representative Compound / Class	Key Molecular Target / Mechanism	Representative Quantitative Data (IC ₅₀ /K _i)
Anticancer	N-(piperidine-4-yl)benzamide derivative [1]	Not Specified	IC ₅₀ value 15-fold higher than Sorafenib [1]
	IKKb inhibitor (EF24 analog) [2]	IκB kinase (IKKb) inhibition	Better IKKb inhibition than reference drug [2]
	Benzenesulfonamide derivatives [2]	Carbonic Anhydrase (CA) IX/XII inhibition	Potent inhibition of CA II, IX, XII [2]
Antiviral	Adamantane-substituted piperidine [1]	Rimantadine-resistant influenza A strains	IC ₅₀ = 7.7 μM [1]
Antimicrobial	Piperidine-4-one oxime derivative [1]	Antifungal (vs. Candida-51)	MIC more effective than amphotericin B [1]

Pharmacological Activity	Representative Compound / Class	Key Molecular Target / Mechanism	Representative Quantitative Data (IC ₅₀ /K _i)
α-Glucosidase Inhibition	Chiral 3,4-dihydroxy piperidine [3]	α-Glucosidase inhibition	IC ₅₀ = 102.96 μM (3-4x higher than standard) [3]
Antidepressant	Piperine [1]	Antidepressant-like effects in mice	Demonstrated effect in chronic mild stress model [1]
Antipsychotic	Melperone [4]	Second-generation antipsychotic	Synthesized via pyridine hydrogenation [4]

Synthesis and Experimental Protocols

Multiple synthetic strategies are employed to construct the piperidine ring, each with specific protocols and considerations.

Hydrogenation/Reduction of Pyridines

This is a fundamental method for converting readily available pyridines into piperidines [4].

- **Typical Conditions:** Reactions often use **transition metal catalysts** (e.g., Ru, Co, Ni, Pd, Rh) under **high pressure of H₂** and elevated temperatures [4].
- **Protocol Example (Cobalt Catalyst):**
 - A heterogeneous cobalt catalyst on titanium nanoparticles with melamine can be used.
 - The reaction can be performed in **water as a solvent** without the need for acid additives.
 - This method has been applied to the synthesis of drugs like **Melperone** [4].
- **Key Considerations:**
 - **Stereoselectivity:** Achieving a specific isomer is a major challenge. For example, Glorius et al. developed Rh(I) and Pd-catalyzed methods for the **diastereoselective cis-hydrogenation** of fluoropyridines to access all-*cis*-(multi)fluorinated piperidines [4].
 - **Chemoselectivity:** The reaction can be tuned. For instance, Usuki et al. combined a Suzuki-Miyaura coupling with hydrogenation in a one-pot sequence to synthesize **Donepezil**, an Alzheimer's drug, under mild conditions [4].

Electroreductive Cyclization in Flow

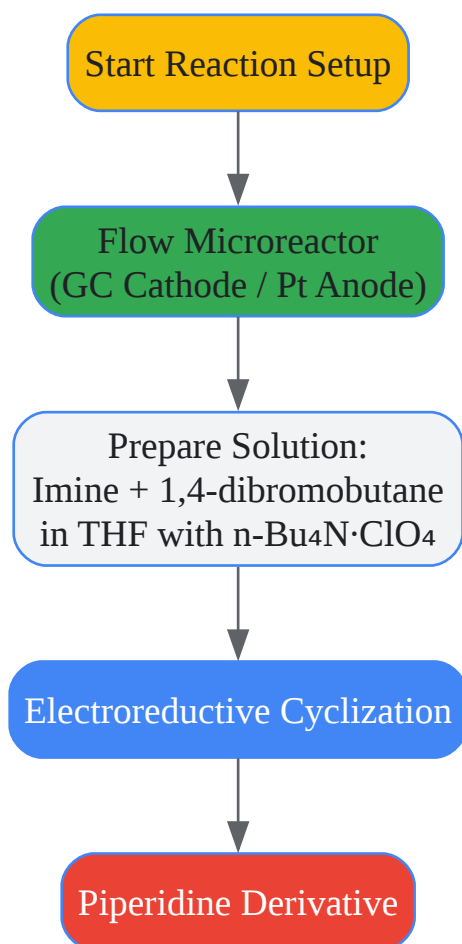
This modern, environmentally friendly approach uses electricity instead of chemical reductants [5].

- **Protocol Example:**

- **Reaction Setup:** A flow microreactor with a **glassy carbon (GC) cathode** and a **Pt plate anode**, separated by a 40 μm gap [5].
- **Conditions:** Use **THF** as solvent with **n-Bu₄N·ClO₄** as supporting electrolyte. The electricity passed is 2.15 F mol⁻¹ [5].
- **Procedure:** Pump a solution of an imine (e.g., benzylideneaniline) and a terminal dihaloalkane (e.g., 1,4-dibromobutane) through the microreactor.
- **Mechanism:** The imine is reduced at the cathode to a radical anion, which attacks the dihaloalkane. After a second reduction, the molecule cyclizes to form the piperidine [5].

- **Key Advantage:** This method avoids the use of stoichiometric metal reagents and toxic mercury cathodes used in older batch-type electrochemical methods [5].

The workflow for this synthesis is outlined below.



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Intramolecular Cyclization of Alkenylamides

This method uses rhodium-catalyzed hydroformylation to trigger cyclization [6].

- **Protocol Example:**
 - A catalytic amount of $\text{Rh}_4(\text{CO})_{12}$ is used under **CO/H₂ (1:1) at high pressure (82 atm)**.
 - The substrate, a 3-butenamide, undergoes a highly regioselective hydroformylation directed by the amide group.
 - The resulting aldehyde spontaneously reacts with the amide nitrogen to form a hemiamidal intermediate, which dehydrates and isomerizes to yield a **dihydropyridone** (a piperidinone), a valuable synthetic intermediate [6].

Pharmacophore Features and Structure-Activity Relationships (SAR)

The piperidine ring is a versatile scaffold, and its biological activity is highly dependent on substitution patterns.

- **Stereochemistry:** The three-dimensional orientation of substituents is critical. In gamma-secretase inhibitors, **cis-disubstituted piperidines were 5-10 times more active than their *trans-congeners* [3].
- **Substituent Effects:**
 - **Hydrophobic Groups:** The presence of hydrophobic groups like chlorine or fluorine is often essential for binding to the enzyme's active site [1].
 - **Chain Length:** In diphenyl(piperidine-4-yl)methanol derivatives, increasing the carbon chain length reduced antitumor activity [1].
 - **Polar Groups:** In α -glucosidase inhibitors, polar substituents (e.g., -OH, -NH₂) had a positive effect on inhibitory potential [3].
- **Rigidity and Three-Dimensionality:** The "escape from flatland" approach, which uses saturated, three-dimensional structures like **spirocyclic piperidines**, can improve interaction with protein binding sites and is a successful strategy in anticancer agent development [2].

Molecular Mechanisms and Signaling Pathways

Piperidine-based compounds exert their effects by modulating key cellular signaling pathways. The anticancer activities of piperine, a natural piperidine derivative, provide a clear example of this multi-target mechanism, as shown below.

Diagram: Piperine, a natural piperidine derivative, inhibits multiple pro-survival signaling pathways (PI3k/Akt, NF-κB, STAT-3) and induces cell cycle arrest, leading to mitochondrial-mediated apoptosis in cancer cells [7].

Conclusion and Research Directions

Piperidine remains a cornerstone heterocycle in medicinal chemistry. Future research directions include:

- Developing novel, **stereoselective synthetic methods** to access diverse piperidine scaffolds [4] [5].
- Applying computational methods like **QSAR and molecular modeling** to predict activity and optimize lead compounds, especially concerning challenges like cardiotoxicity (hERG inhibition) [8].
- Further exploration of the **pharmacophore** by creating spiro- and fused-ring systems to explore three-dimensional chemical space [2].

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